4-chloro-N-propylpyridine-3-sulfonamide
CAS No.: 76835-21-7
Cat. No.: VC18250388
Molecular Formula: C8H11ClN2O2S
Molecular Weight: 234.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76835-21-7 |
---|---|
Molecular Formula | C8H11ClN2O2S |
Molecular Weight | 234.70 g/mol |
IUPAC Name | 4-chloro-N-propylpyridine-3-sulfonamide |
Standard InChI | InChI=1S/C8H11ClN2O2S/c1-2-4-11-14(12,13)8-6-10-5-3-7(8)9/h3,5-6,11H,2,4H2,1H3 |
Standard InChI Key | XPSIGLQQJGMTEV-UHFFFAOYSA-N |
Canonical SMILES | CCCNS(=O)(=O)C1=C(C=CN=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(4-chloropyridin-3-yl)sulfonyl-3-propylurea, reflecting its pyridine core, sulfonylurea linkage, and propyl substituent . Alternative synonyms include 4-Chloro-N-(propylcarbamoyl)pyridine-3-sulfonamide and 66159-26-0 (CAS registry number). Its molecular formula, C₉H₁₂ClN₃O₃S, confirms the presence of chlorine, sulfur, and nitrogen atoms, which contribute to its reactivity and potential bioactivity .
Structural Elucidation
The compound’s structure (Fig. 1) comprises:
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A pyridine ring with chlorine at position 4.
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A sulfonamide group (-SO₂NH-) at position 3.
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A propylcarbamoyl (-NHC(O)NHCH₂CH₂CH₃) side chain.
The SMILES notation (CCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)Cl) and InChIKey (ASAUHHROZDONOQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . Computational models predict a planar pyridine ring with the sulfonamide and carbamoyl groups adopting orthogonal orientations, influencing intermolecular interactions .
Table 1: Key Identifiers of 4-Chloro-N-propylpyridine-3-sulfonamide
Synthesis and Manufacturing
Industrial Scalability
Industrial production would require optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are critical, given the compound’s potential sensitivity to hydrolysis.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) .
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NMR: <sup>1</sup>H NMR would show pyridine protons as a multiplet (δ 7.5–8.5 ppm), propyl chain signals (δ 0.9–1.6 ppm), and NH groups (δ 5.5–6.5 ppm) .
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